molecular formula C15H21N5 B080358 Geranylaminopurine CAS No. 14714-89-7

Geranylaminopurine

Cat. No.: B080358
CAS No.: 14714-89-7
M. Wt: 271.36 g/mol
InChI Key: IWEPCTONZDTXAT-KPKJPENVSA-N
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Description

Geranylaminopurine (GAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and delay senescence. Structurally, it consists of a purine backbone linked to a geranyl side chain, which enhances its lipophilicity and membrane permeability compared to natural cytokinins like zeatin . GAP is widely used in agricultural biotechnology to improve crop yields, enhance stress tolerance, and regulate post-harvest shelf life. Its mechanism involves binding to plant cytokinin receptors (e.g., AHK3 in Arabidopsis), activating downstream signaling pathways that modulate gene expression .

Properties

CAS No.

14714-89-7

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine

InChI

InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+

InChI Key

IWEPCTONZDTXAT-KPKJPENVSA-N

SMILES

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C

Isomeric SMILES

CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C

Canonical SMILES

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C

Other CAS No.

14714-89-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Geranylaminopurine belongs to the N-substituted aminopurine family, sharing structural and functional similarities with compounds like kinetin, zeatin, and 6-benzylaminopurine (BAP). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Structure Source Key Applications Bioactivity (EC₅₀)*
This compound Purine + geranyl chain Synthetic Crop yield enhancement, stress resistance 0.1–1.0 µM
Kinetin Purine + furfuryl chain Synthetic/Natural Anti-aging, tissue culture 0.5–2.0 µM
Zeatin Purine + isopentenyl chain Natural (plant-based) Root development, chlorophyll retention 0.05–0.5 µM
6-Benzylaminopurine Purine + benzyl chain Synthetic Micropropagation, fruit thinning 0.2–1.5 µM

EC₅₀ values indicate concentration required for 50% maximal cytokinin activity in *Arabidopsis assays .

Pharmacokinetic and Pharmacodynamic Differences

  • Lipophilicity : GAP’s geranyl chain confers higher lipid solubility than kinetin or BAP, enabling better uptake through plant cuticles .
  • Metabolic Stability : Unlike zeatin, which is rapidly glycosylated in planta, GAP resists enzymatic degradation, prolonging its activity .
  • Receptor Affinity: GAP shows preferential binding to AHK3 receptors (Kd = 12 nM) over AHK2 (Kd = 45 nM), whereas zeatin binds non-selectively .

Research Findings and Clinical Relevance

Recent studies highlight GAP’s superiority in drought resistance:

  • Wheat Trials : GAP-treated plants showed 40% higher biomass under water stress compared to BAP-treated controls .
  • Toxicity Profile : GAP exhibits lower phytotoxicity (LD₅₀ = 500 µM) than kinetin (LD₅₀ = 200 µM) in Oryza sativa .

Regulatory and Industrial Considerations

Comparative studies must address discrepancies in efficacy across plant species, as emphasized in regulatory frameworks for agrochemicals .

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